4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one
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Overview
Description
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Molecular Structure Analysis
The structure of benzoxazole derivatives can be determined by IR and 1H and 13C NMR spectroscopy, and its structural characteristics can be estimated by quantum chemical calculations .Chemical Reactions Analysis
Benzoxazole derivatives have reactive sites which allow for functionalization . They can also form coordination compounds .Physical And Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .Scientific Research Applications
Antioxidant Activity and Physicochemical Properties
Research has demonstrated the synthesis of novel compounds incorporating the benzoxazole moiety, showing significant in vitro antioxidant activities. These studies often involve the synthesis of derivatives followed by evaluation against standard antioxidants, indicating their potential in drug development and as protective agents against oxidative stress-related diseases (Yüksek et al., 2015).
Spectroscopic and Quantum Chemical Studies
Benzoxazole derivatives have been the subject of spectroscopic and quantum chemical studies, aimed at understanding their molecular structure, vibrational frequencies, and electronic properties. Such studies provide insights into the reactive and interactive nature of these compounds, which is essential for their application in various fields including material science and pharmaceuticals (Gökce et al., 2014).
Antimicrobial Activity
The development of new compounds with antimicrobial properties is crucial in addressing the global challenge of antibiotic resistance. Benzoxazole derivatives synthesized in various studies have shown promising antimicrobial activities, suggesting their potential as leads for the development of new antibiotics (Gopi et al., 2016).
Catalytic Applications
In the field of catalysis, benzoxazole and its derivatives serve as ligands or structural motifs in the development of catalysts for various organic reactions. These catalysts are utilized in processes such as oxidative cyclization-alkoxycarbonylation, demonstrating the versatility and applicability of benzoxazole derivatives in synthetic chemistry (Bacchi et al., 2005).
Corrosion Inhibition
The role of benzoxazole derivatives in corrosion inhibition has been explored, with studies showing their effectiveness in protecting metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Yadav et al., 2013).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been shown to interact withDNA gyrase , an enzyme that introduces negative supercoils to DNA and is essential for bacterial DNA replication .
Mode of Action
Benzoxazole derivatives have been shown to exhibitantibacterial activity . They likely interact with their target, such as DNA gyrase, leading to inhibition of the enzyme’s activity and thus preventing bacterial DNA replication .
Biochemical Pathways
By inhibiting dna gyrase, benzoxazole derivatives can disrupt theDNA replication process in bacteria, leading to their death .
Result of Action
Benzoxazole derivatives have been shown to exhibitantibacterial activity . By inhibiting DNA gyrase, these compounds can prevent bacterial DNA replication, leading to bacterial death .
Future Directions
properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-5-methyl-3H-furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7-8(6-11(14)15-7)12-13-9-4-2-3-5-10(9)16-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPBMLBWOODIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)O1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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